molecular formula C7H9ClN4 B2679671 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-aminehydrochloride CAS No. 2470435-48-2

3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-aminehydrochloride

Cat. No.: B2679671
CAS No.: 2470435-48-2
M. Wt: 184.63
InChI Key: NSVFSCJBPCKNFP-UHFFFAOYSA-N
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Description

3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-aminehydrochloride is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a methyl group at the 3-position and an amine group at the 7-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Scientific Research Applications

3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-aminehydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned, compounds of the [1,2,4]triazolo[4,3-a]pyridine class have been found to exhibit antimicrobial activities. They are thought to form π-cation interactions with the amino acid carbonyl groups of DNA gyrase, which is beneficial for antibacterial effects .

Future Directions

The [1,2,4]triazolo[4,3-a]pyridine class of compounds, to which “3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine;hydrochloride” belongs, has shown promise in various biochemical, clinical, and pharmaceutical applications. Future research could focus on further exploring the potential uses of these compounds, particularly their antimicrobial and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-aminehydrochloride typically involves the cyclization of appropriate precursors under specific conditions One common method includes the reaction of 3-methylpyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide This intermediate is then treated with a suitable reagent, such as phosphorus oxychloride, to induce cyclization and form the triazolopyridine core

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can result in a wide range of substituted triazolopyridines.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-[1,2,4]triazolo[4,3-a]pyrazine: Similar structure but with a pyrazine ring instead of a pyridine ring.

    3-methyl-[1,2,4]triazolo[4,3-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

    3-methyl-[1,2,4]triazolo[4,3-a]quinoline: Features a quinoline ring, providing different electronic and steric properties.

Uniqueness

3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-aminehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt form, which enhances its solubility and stability. This makes it particularly suitable for applications in aqueous environments and biological systems.

Properties

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.ClH/c1-5-9-10-7-4-6(8)2-3-11(5)7;/h2-4H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVFSCJBPCKNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CC(=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2470435-48-2
Record name 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine hydrochloride
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